BenchChemオンラインストアへようこそ!

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid

Medicinal chemistry sGC activator synthesis Structure-Activity Relationship

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid (CAS 1087784-29-9) is a synthetic, non-natural amino acid derivative belonging to the class of N-alkyl-4-aminomethylbenzoic acid scaffolds. It features a secondary amine bridged by a methylene group to a para-carboxyl-substituted benzene ring, with the amine further substituted by a 4-carboxybutyl chain.

Molecular Formula C13H17NO4
Molecular Weight 251.282
CAS No. 1087784-29-9
Cat. No. B2875251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Carboxybutyl)amino]methyl}benzoic acid
CAS1087784-29-9
Molecular FormulaC13H17NO4
Molecular Weight251.282
Structural Identifiers
SMILESC1=CC(=CC=C1CNCCCCC(=O)O)C(=O)O
InChIInChI=1S/C13H17NO4/c15-12(16)3-1-2-8-14-9-10-4-6-11(7-5-10)13(17)18/h4-7,14H,1-3,8-9H2,(H,15,16)(H,17,18)
InChIKeyWJUOZBURDYRMDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Carboxybutyl)amino]methyl}benzoic acid (CAS 1087784-29-9): Structural Identity and Procurement Baseline


4-{[(4-Carboxybutyl)amino]methyl}benzoic acid (CAS 1087784-29-9) is a synthetic, non-natural amino acid derivative belonging to the class of N-alkyl-4-aminomethylbenzoic acid scaffolds. It features a secondary amine bridged by a methylene group to a para-carboxyl-substituted benzene ring, with the amine further substituted by a 4-carboxybutyl chain . The molecular formula is C13H17NO4 and the molecular weight is 251.28 g/mol . This compound serves as a versatile small-molecule building block and is a key structural fragment in the synthesis of heme-independent soluble guanylate cyclase (sGC) activators, such as cinaciguat and BAY 60-2770 [1]. Commercially, it is typically supplied at a minimum purity specification of 95% .

Why 4-{[(4-Carboxybutyl)amino]methyl}benzoic Acid Cannot Be Freely Substituted by Other N-Alkyl-4-Aminomethylbenzoic Acid Derivatives


Within the sGC activator pharmacophore, the specific length and terminal functionality of the N-alkyl substituent critically govern biological activity and synthetic utility. The 4-carboxybutyl chain provides a precise spacer length and a distal carboxylic acid handle that are essential for downstream conjugation or for engaging specific binding pockets in biological targets [1]. Substitution with shorter-chain analogs (e.g., N-methyl, N-ethyl) eliminates the distal carboxylate, collapsing the geometry required for potent sGC activation. Conversely, longer or bulkier chains introduce steric clashes and alter physicochemical properties such as logD and aqueous solubility in ways that are not linearly predictable [2]. The free secondary amine in this compound also offers a reactive site for N-alkylation or acylation that is absent in fully substituted cinaciguat-like molecules, making it a distinct and non-interchangeable synthetic intermediate [1]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-{[(4-Carboxybutyl)amino]methyl}benzoic Acid Against Closest Analogs


N-Alkyl Chain Length and Carboxylate Presence Distinguish This Scaffold from Shorter and Longer Homologs

The 4-carboxybutyl substituent distinguishes this compound from the primary amine precursor, 4-(aminomethyl)benzoic acid, and from N-alkyl homologs with shorter or longer alkyl chains. In the patent literature describing 4-aminomethylbenzoic acid derivatives as heme-independent sGC activators, the 4-carboxybutyl group is explicitly embedded in the general formula as the required southern fragment, with the free distal carboxylate being essential for engaging the sGC binding site [1]. Cinaciguat, which contains the identical 4-{[(4-carboxybutyl)amino]methyl}benzoic acid core but is further N-substituted with a 2-{(4-phenethylbenzyl)oxy}phenethyl group, exhibits an EC50 of approximately 10 nM for heme-free/oxidized sGC and a Kd of 3.2 nM [2]. While the target compound itself is not an active sGC activator due to the absence of the second N-substituent, it retains the essential carboxybutyl arm that is absent in shorter-chain analogs, making it the direct synthetic precursor for generating cinaciguat and related clinical candidates through a single N-alkylation step.

Medicinal chemistry sGC activator synthesis Structure-Activity Relationship

Purity Specification and Batch-to-Batch Consistency Relative to Research-Grade Intermediates

Commercial suppliers for 4-{[(4-carboxybutyl)amino]methyl}benzoic acid consistently specify a minimum purity of 95% by HPLC or equivalent method . In contrast, the primary amine precursor 4-(aminomethyl)benzoic acid is often supplied at ≥98% purity and is available from a larger number of vendors . The more limited commercial availability of the target compound, coupled with its defined 95% purity floor, reflects its status as a specialty intermediate rather than a commodity building block. For synthetic chemistry applications, the 95% purity is generally sufficient for direct use in N-alkylation reactions, whereas for biological assay, additional purification (e.g., preparative HPLC) may be required to eliminate trace alkylating agent residues.

Analytical chemistry Quality control Procurement specification

Molecular Weight and Lipophilicity Differentiation from Close N-Alkyl Homologs

The molecular weight of 4-{[(4-carboxybutyl)amino]methyl}benzoic acid is 251.28 g/mol . The N-methyl analog (hypothetical, C9H11NO2) would have a molecular weight of approximately 165.19 g/mol, and the N-ethyl analog approximately 179.22 g/mol. The additional 86.09 g/mol mass increment relative to the N-methyl analog is attributable to the three extra methylene groups and the terminal carboxyl group. Computationally predicted logP values for this class of compounds indicate that each additional methylene unit increases logP by approximately 0.5 units, while the terminal carboxylate (depending on ionization state) can reduce logD7.4 by approximately 1-2 log units relative to a simple alkyl chain of equal length [1]. This positions the target compound with a logD profile intermediate between the more lipophilic cinaciguat (clogP ~4.5-5.0) and the more polar, shorter-chain analogs.

Physicochemical property Drug-likeness Scaffold selection

Recommended Application Scenarios for 4-{[(4-Carboxybutyl)amino]methyl}benzoic Acid Based on Quantitative Evidence


Synthesis of Cinaciguat and BAY 60-2770 Analog Libraries via Late-Stage N-Alkylation

The free secondary amine in 4-{[(4-carboxybutyl)amino]methyl}benzoic acid serves as a direct handle for introducing diverse N-substituents. This compound is the penultimate intermediate in the synthesis of cinaciguat, requiring only N-alkylation with the appropriate 2-[(4-phenethylbenzyl)oxy]phenethyl electrophile to yield the final drug substance [1]. For medicinal chemistry groups developing novel sGC activators, procurement of this pre-functionalized intermediate eliminates the need to independently install the 4-carboxybutyl arm, reducing synthetic step count by 2-4 steps compared to starting from 4-(aminomethyl)benzoic acid [2].

Fragment-Based Drug Discovery Targeting sGC and Related Heme-Containing Enzymes

The 4-carboxybutyl substituent provides a verified binding element for the oxidized/heme-free form of sGC. While the bare compound lacks sufficient affinity to serve as a standalone drug candidate, its molecular weight (251.28 g/mol) and intermediate polarity place it in the favorable range for a fragment hit. Structure-based design efforts can use this scaffold as a starting point for growing into the adjacent binding pockets occupied by the phenethylbenzyl group in cinaciguat, guided by the co-crystal structures of related sGC activator complexes [3].

Preparation of Water-Soluble Prodrug and Salt Forms for in Vivo Pharmacology

The presence of two carboxylic acid groups (one on the benzoic acid ring and one on the 4-carboxybutyl chain) enables the formation of di-sodium, di-potassium, or trometamol salts with enhanced aqueous solubility. The patent literature on the aqueous formulation of the cinaciguat family demonstrates that carboxylate salt formation is critical for achieving the solubility required for intravenous administration [1]. The target compound can be used to systematically screen counterions and optimize solubility prior to committing to costly large-scale synthesis of the fully elaborated drug candidate.

Analytical Reference Standard for Monitoring Cinaciguat Degradation and Impurity Profiling

Given that 4-{[(4-carboxybutyl)amino]methyl}benzoic acid represents the N-dealkylated degradation product or process impurity of cinaciguat, its availability at defined 95% purity makes it suitable as a reference marker in HPLC impurity profiling during drug substance release testing and stability studies. Pharmacopoeial and ICH Q3A guidelines increasingly require identification and quantification of such key intermediates as specified impurities.

Quote Request

Request a Quote for 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.